

# Protocol 1: Structural & Analytical Verification (LC-MS/MS & NMR)

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## Compound of Interest

Compound Name: *Picilorex hydrochloride*

CAS No.: 56109-02-5

Cat. No.: B12734825

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**Objective:** Confirm the structural identity (InChI) and purity of a **Picilorex hydrochloride** sample[5][6]. **Causality & Rationale:** Pyrrolidine derivatives are basic. Analyzing them in an acidic mobile phase ensures complete protonation of the secondary amine, drastically improving electrospray ionization (ESI+) efficiency and peak shape by minimizing secondary interactions with residual silanols on the silica column.

### Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 1.0 mg of Picilorex HCl in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. **Self-Validation:** Prepare a blank solvent sample to rule out carryover or matrix contamination.
- **System Suitability Test (SST):** Inject a known pyrrolidine standard (e.g., prolintane[1]) to verify column performance. The run is only authorized if the SST peak tailing factor is and theoretical plates are

- Chromatographic Separation:
  - Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 μm particle size).
  - Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
- Mass Spectrometry (ESI+): Monitor the precursor ion  
  
at  
  
236.1. Apply collision energy (CE: 20-30 eV) to generate characteristic fragment ions (e.g., cleavage of the cyclopropyl or chlorophenyl groups).
- NMR Confirmation: Dissolve a separate 10 mg aliquot in  
  
.  
  
is chosen over  
  
because the hydrochloride salt is highly polar and may precipitate in non-polar halogenated solvents. Acquire  
  
and  
  
spectra to confirm the aliphatic pyrrolidine backbone and the para-substituted aromatic ring.

## Protocol 2: In Vitro Monoamine Transporter Binding Assay

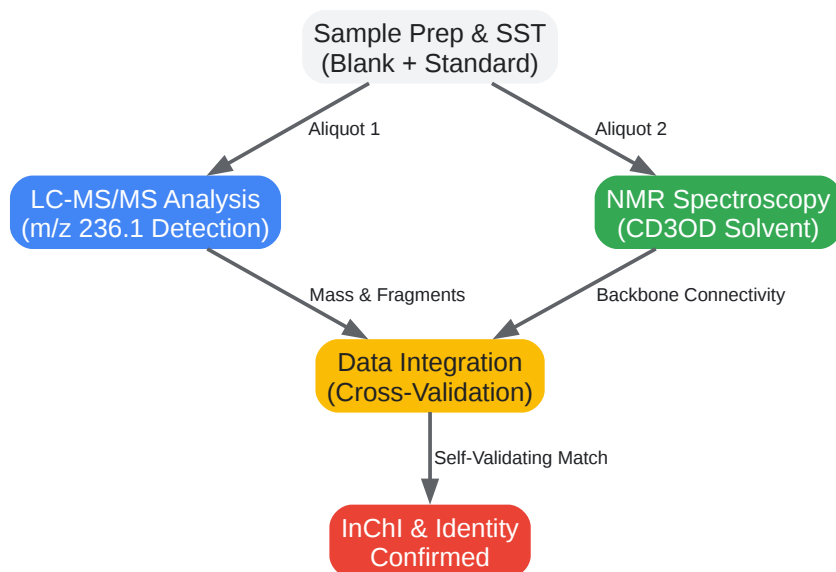
Objective: Quantify the binding affinity (

) of Picilorex at the Dopamine Transporter (DAT). Causality & Rationale: Radioligand displacement is the gold standard for measuring target occupancy. We use

WIN 35,428, a highly specific DAT ligand, to ensure that the displacement signal is exclusively mediated by DAT and not confounded by non-specific lipid binding.

Step-by-Step Methodology:

- Membrane Preparation: Harvest HEK293 cells stably expressing human DAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve protein conformation.
- Incubation: In a 96-well plate, combine:
  - 50  $\mu$ L of  
  
WIN 35,428 (final concentration 1 nM).
  - 50  $\mu$ L of Picilorex HCl at varying concentrations (   
  
to  
  
M).
  - 100  $\mu$ L of membrane suspension.
- Self-Validation (Non-Specific Binding): Dedicate 3 wells to contain 10  $\mu$ M Nomifensine (a known DAT inhibitor) instead of Picilorex. The residual radioactivity in these wells represents non-specific binding (NSB) and must be subtracted from all other wells to calculate specific binding.
- Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand sticking). Wash three times with cold buffer.
- Quantification: Add scintillation cocktail to the filters and count in a microplate beta counter. Calculate the  
  
using non-linear regression, and convert to  
  
using the Cheng-Prusoff equation.



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Caption: Analytical Workflow for the structural verification of **Picilorex Hydrochloride**.

5. Conclusion **Picilorex hydrochloride** (CAS 56109-02-5)[6] represents a classic example of substituted pyrrolidine pharmacology[1]. While its development as an anorectic was halted, its structural parameters (InChIKey: PZJBWSQQDMRZHY-UHFFFAOYSA-N for the base)[3][5] and monoamine reuptake inhibition profile remain highly relevant for researchers studying the structure-activity relationships (SAR) of central nervous system stimulants. By employing rigorous, self-validating analytical and pharmacological protocols, researchers can ensure robust and reproducible characterization of such legacy compounds.

## References

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